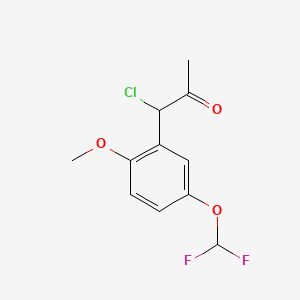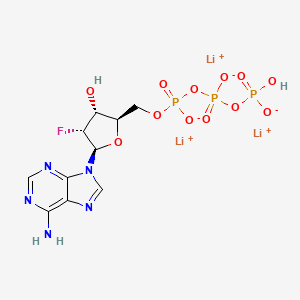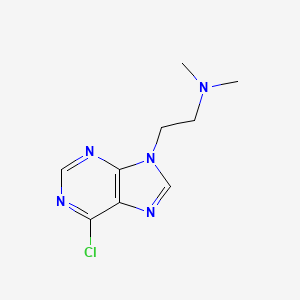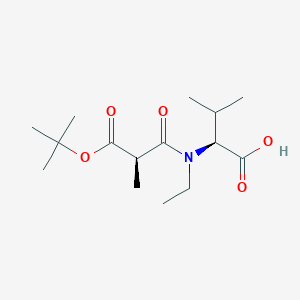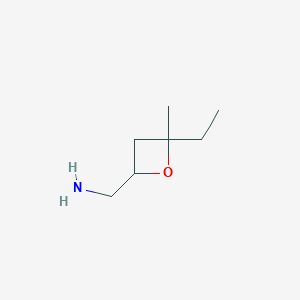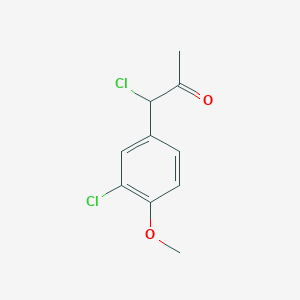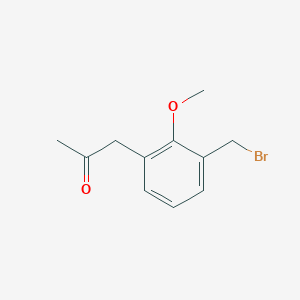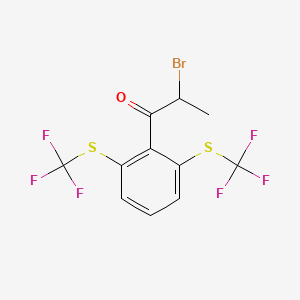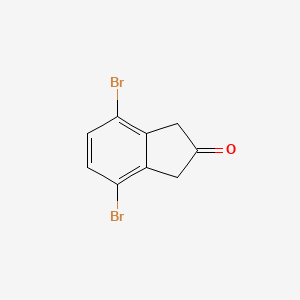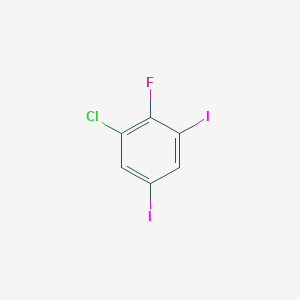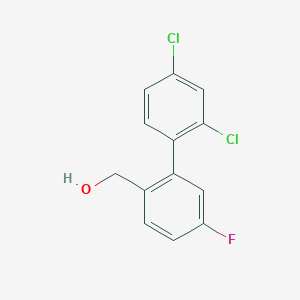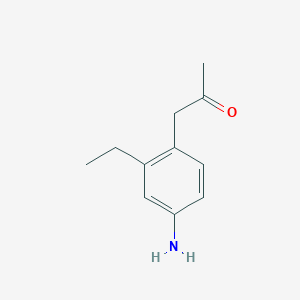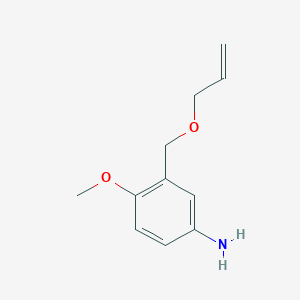
3-(Allyloxymethyl)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxymethyl)-4-methoxyaniline is an organic compound that features an aniline core substituted with an allyloxymethyl group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxymethyl)-4-methoxyaniline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyaniline, which serves as the core structure.
Allyloxymethylation: The 3-position of the aniline ring is functionalized with an allyloxymethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate allyloxymethyl halide under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
3-(Allyloxymethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Allyloxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The allyloxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Allyloxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
3-(Allyloxymethyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
3-(Allyloxymethyl)-4-methoxyaniline is unique due to the presence of both the allyloxymethyl and methoxy groups, which confer specific electronic and steric properties
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-methoxy-3-(prop-2-enoxymethyl)aniline |
InChI |
InChI=1S/C11H15NO2/c1-3-6-14-8-9-7-10(12)4-5-11(9)13-2/h3-5,7H,1,6,8,12H2,2H3 |
InChI Key |
WZFLCFVLOHJATH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


